Home > Products > Screening Compounds P7963 > N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide -

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Catalog Number: EVT-4961096
CAS Number:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[2-(R)-[[2-(R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid (N-5984)

Compound Description: N-5984 is a potent and selective β3-adrenoceptor (β3-AR) agonist. In radioligand binding assays, N-5984 demonstrated a significantly higher affinity for β3-ARs compared to other β-AR agonists such as BRL37344, isoproterenol, and CL-316,243. Furthermore, N-5984 exhibited higher selectivity for human β3-ARs over β1-ARs and β2-ARs compared to BRL37344. Functional assays using CHO cells expressing the β3-ARs revealed that N-5984 displayed higher potency and intrinsic activity in stimulating cAMP production than BRL37344.

N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: F0451-2187 was identified as a potential inhibitor of the Zika virus methyltransferase (MTase) through structure-based virtual screening and in silico analysis. Docking studies, Density Functional Theory (DFT) calculations, molecular dynamics simulations, and QM/MM affinity estimations suggest that F0451-2187 demonstrates favorable binding interactions with the active site of the ZIKV NS5 MTase.

8-[2-(2,3-dihydro-1,4-benzodioxin-2-yl-methylamino)ethyl]-8-azaspiro[4,5]decane-7,9-dione methyl sulphonate (MDL 73005EF)

Compound Description: MDL 73005EF is a high-affinity, selective ligand for the 5-hydroxytryptamine1A (5-HT1A) receptor. In radioligand binding assays, it displayed a pIC50 of 8.6 for the 5-HT1A receptor and demonstrated over 100-fold selectivity for 5-HT1A over other monoamine and benzodiazepine receptor sites. It exhibited minimal agonist activity compared to 8-hydroxy-2-(di-n-propyl-amino)tetralin (8-OH-DPAT) in a reserpine-treated rat model and even antagonized 8-OH-DPAT's effects at higher doses. MDL 73005EF also fully generalized to the 8-OH-DPAT cue in a drug discrimination paradigm. Studies in animal models of anxiety (the elevated plus-maze and water-lick conflict tests) revealed that MDL 73005EF produced anxiolytic-like effects, similar to diazepam. Its anxiolytic effects were reversed by low doses of the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a mechanism involving 5-HT1A receptors.

(2,3-dihydro-benzo[1,4]oxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides (Series I) and (2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamides (Series II)

Compound Description: These two series of compounds were synthesized and evaluated as potential multitarget ligands for the treatment of major depressive disorder (MDD) due to their affinity for the dopamine D2 receptor, serotonin transporter (SERT), and monoamine oxidase-A (MAO-A). All compounds exhibited nanomolar affinity for SERT, with some displaying Ki values in the range of 5–10 nM. Affinities for the D2 receptor ranged from micro to nanomolar, while MAO-A inhibition was less pronounced. Docking studies and 3-D-QSAR (CoMFA and CoMSIA) analysis were performed to investigate the structure-activity relationships within these series.

Properties

Product Name

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

IUPAC Name

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-2-5-13-12(14)9-3-4-10-11(8-9)16-7-6-15-10/h3-4,8H,2,5-7H2,1H3,(H,13,14)

InChI Key

GMCYYUZOGIAKNV-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC2=C(C=C1)OCCO2

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.